4-(tert-butyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenecarboxamide
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Overview
Description
4-(tert-butyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenecarboxamide is an organic compound that features a tert-butyl group, a pyridinylmethyl group, and a benzenecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tert-butyl group: This can be achieved through the alkylation of a suitable aromatic compound using tert-butyl chloride in the presence of a strong base such as sodium hydride.
Introduction of the pyridinylmethyl group: This step involves the reaction of the intermediate with 4-pyridinemethanol under acidic conditions to form the pyridinylmethyl derivative.
Formation of the benzenecarboxamide moiety: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzenecarboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(tert-butyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: An organic compound with a similar tert-butyl group but different functional groups.
4-tert-Butylpyridine: Contains a tert-butyl group and a pyridine ring, similar to the pyridinylmethyl group in the target compound.
tert-Butyl substituted hetero-donor TADF compounds: Used in organic light-emitting diodes (OLEDs) and share the tert-butyl group.
Uniqueness
4-(tert-butyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenecarboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and therapeutic agents.
Properties
IUPAC Name |
4-tert-butyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-23(2,3)20-8-6-19(7-9-20)22(26)25-21-10-4-17(5-11-21)16-18-12-14-24-15-13-18/h4-15H,16H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVQSWVVWOFDRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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